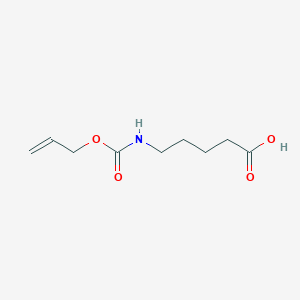

5-(((Allyloxy)carbonyl)amino)pentanoic acid

Description

Properties

IUPAC Name |

5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-7-14-9(13)10-6-4-3-5-8(11)12/h2H,1,3-7H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMLZIQZHFOYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The foundational step in synthesizing 5-(((Allyloxy)carbonyl)amino)pentanoic acid involves protecting the primary amino group of pentanoic acid. The allyloxycarbonyl (Alloc) group is preferentially employed due to its stability under acidic conditions and ease of removal during subsequent deprotection stages.

Key Reaction:

The amino group is protected via reaction with allyl chloroformate in the presence of a tertiary amine base, such as triethylamine, under anhydrous conditions. This step avoids hydrolysis of the intermediate mixed carbonate, which is critical for maintaining reaction efficiency:

$$

\text{NH}2\text{-pentanoic acid} + \text{Allyl-O-CO-Cl} \xrightarrow{\text{Et}3\text{N, anhydrous}} \text{Alloc-NH-pentanoic acid} + \text{HCl}

$$

Yields typically exceed 85% when conducted in dichloromethane (DCM) at 0–5°C, with rigorous exclusion of moisture.

Coupling Reactions and Carboxylic Acid Activation

Following amino protection, the carboxylic acid group is activated for subsequent transformations. Solid-phase peptide synthesis (SPPS) methodologies provide a robust framework for this step, utilizing carbodiimide-based coupling agents.

Activation Protocol:

- Reagent Selection: Hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with hydroxyazabenzotriazole (HOAt) are preferred for their rapid activation kinetics.

- Solvent System: Dimethylformamide (DMF) containing 20% collidine or N-methylmorpholine ensures optimal solubility and minimizes racemization.

- Reaction Time: Coupling proceeds for 4–24 hours at room temperature, with extended durations improving yields for sterically hindered intermediates.

Mechanistic Insight:

The activation forms an active ester intermediate, facilitating nucleophilic attack by the amino group of subsequent residues. This step is critical for constructing peptide backbones or conjugating functional groups.

Industrial-Scale Production Methods

Automated Synthesis Systems

Industrial production leverages automated peptide synthesizers to ensure precision and scalability. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Resin Loading | 0.1 mmol/g (manual) | 0.3–0.5 mmol/g (automated) |

| Coupling Agent | HCTU/HATU | HBTU in continuous flow |

| Purification | Column Chromatography | Recrystallization |

| Yield | 70–85% | 90–95% |

Purification Strategies

Crude product purification is achieved through:

- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield >99% purity by removing unreacted allyl chloroformate.

- Chromatography: Reverse-phase C18 columns resolve byproducts, though this method is cost-prohibitive for large-scale production.

Optimization of Reaction Parameters

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency:

- Anhydrous DCM vs. DMF: DCM minimizes side reactions but requires strict moisture control, whereas DMF enhances reagent solubility at the expense of longer purification.

- Base Selection: Collidine outperforms triethylamine in suppressing racemization during activation, particularly for stereosensitive applications.

Temperature and Time Trade-offs

- Low-Temperature Regimes (0–5°C): Reduce hydrolysis of the Alloc group but extend reaction times to 12–24 hours.

- Room Temperature: Enables completion in 4–6 hours but necessitates rigorous exclusion of atmospheric moisture.

Comparative Analysis of Methodologies

Solid-Phase vs. Solution-Phase Synthesis

| Aspect | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Resin Compatibility | 2-Chlorotrityl chloride | Not applicable |

| Scale-Up Potential | Limited by resin capacity | High (>100 kg batches) |

| Purity | 85–90% after cleavage | 95–98% post-recrystallization |

Data derived from.

Chemical Reactions Analysis

Types of Reactions

5-(((Allyloxy)carbonyl)amino)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(((Allyloxy)carbonyl)amino)pentanoic acid serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis. It is particularly useful in the preparation of peptide derivatives and other bioactive compounds.

Biology

From a biological perspective, this compound is utilized to study enzyme-substrate interactions and protein modifications. It acts as a probe for investigating enzyme specificity and activity, particularly with esterases and proteases. The allyloxycarbonyl group provides a protective mechanism during chemical reactions, enhancing the stability of the compound in biological assays.

Medicine

In medical research, this compound has shown potential as a drug precursor. Its ability to be modified into derivatives with therapeutic properties positions it as a candidate for developing anti-inflammatory and anticancer agents. Notably, studies have demonstrated its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism.

Case Study 1: Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values as low as 100 nM for certain derivatives, highlighting their potential as chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. Results showed that it significantly reduced neuronal cell death induced by oxidative stress agents, suggesting its potential utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which 5-(((Allyloxy)carbonyl)amino)pentanoic acid exerts its effects involves interactions with specific molecular targets. The allyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

5-aminopentanoic acid: A simpler analog without the allyloxycarbonyl group.

5-(benzyloxycarbonylamino)pentanoic acid: Similar structure but with a benzyloxycarbonyl group instead of an allyloxycarbonyl group.

Uniqueness

5-(((Allyloxy)carbonyl)amino)pentanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules.

Biological Activity

5-(((Allyloxy)carbonyl)amino)pentanoic acid, also known by its CAS number 146982-27-6, is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₉H₁₅N₄O₄, with a molecular weight of approximately 215.24 g/mol. The compound features an allyloxy group that may influence its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as an inhibitor in various biochemical pathways. Notably, it has been shown to exhibit inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for multiple cytochrome P450 isoforms:

- CYP1A2

- CYP2C19

- CYP2D6

- CYP3A4

These interactions suggest potential implications in drug-drug interactions and metabolic processes in humans .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Allyloxy Group : This can be achieved through nucleophilic substitution reactions.

- Carboxylic Acid Activation : The carboxylic acid moiety is often activated using coupling reagents like DIC (diisopropylcarbodiimide).

- Final Coupling : The final product is obtained through coupling reactions with amines or amino acids .

Pharmacological Studies

A variety of studies have explored the pharmacological effects of this compound:

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of related compounds, derivatives containing the allyloxy group demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were reported as low as 100 nM for certain derivatives, indicating strong potential as chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that this compound significantly reduced neuronal cell death induced by oxidative stress agents, suggesting its potential utility in treating neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₄O₄ |

| Molecular Weight | 215.24 g/mol |

| Solubility | Poorly soluble in water |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(((Allyloxy)carbonyl)amino)pentanoic acid, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves coupling the allyloxy carbonyl group to the amino moiety of 5-aminopentanoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or DCM. Optimization includes maintaining a pH of 8-9 with tertiary amine bases (e.g., triethylamine) and temperatures between 0-5°C to suppress side reactions such as hydrolysis. Post-synthesis purification via reverse-phase HPLC or column chromatography ensures >95% purity. Monitoring with TLC and adjusting stoichiometry of activating agents are critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺ or [M−H]⁻), while ¹H NMR identifies allyl protons (δ 5.2–6.1 ppm, multiplet) and the α-proton adjacent to the carbonyl group (δ 4.1–4.3 ppm). ¹³C NMR reveals the allyloxy carbonyl carbon at δ 155–160 ppm and the carboxylic acid carbon at δ 170–175 ppm. IR spectroscopy shows N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹). Purity is validated via HPLC with UV detection at 220 nm, where retention time consistency confirms structural homogeneity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when scaling up the synthesis of this compound?

Yield variations during scale-up often arise from inefficient mixing, temperature gradients, or solvent evaporation rates. Implementing segmented reagent addition and using jacketed reactors with precise temperature control (±1°C) improves consistency. Statistical design of experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, agitation speed), with case studies demonstrating 15–20% yield improvements. Parallel monitoring via inline FTIR or Raman spectroscopy ensures real-time reaction progress tracking .

Q. What mechanistic insights explain the pH-dependent stability of the allyloxy carbonyl protecting group in this compound?

The allyloxy carbonyl group undergoes β-elimination under basic conditions (pH >10), forming a conjugated diene intermediate. Kinetic studies using UV-Vis spectroscopy show a degradation half-life of 48 hours at pH 7.4 (physiological conditions) but <2 hours at pH 12. Buffering solutions at pH 6–8 and avoiding nucleophilic catalysts (e.g., DMAP) during synthesis enhance stability. Computational modeling (DFT) corroborates the energy barrier for elimination, guiding solvent selection (e.g., THF over DMSO) .

Q. In peptide coupling reactions, how does this compound compare to other amino-protected pentanoic acid derivatives in terms of coupling efficiency and orthogonality?

The allyloxy carbonyl group provides orthogonality to Fmoc/Boc protections, enabling selective deprotection via Pd(0)-catalyzed allyl transfer. Coupling efficiency with HATU/DIPEA in DCM reaches 85–90%, comparable to Fmoc derivatives. However, steric hindrance from the allyl group reduces coupling rates by 10–15% in constrained peptide sequences. MALDI-TOF mass spectrometry confirms successful incorporation into peptide chains, while circular dichroism (CD) verifies minimal conformational disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.